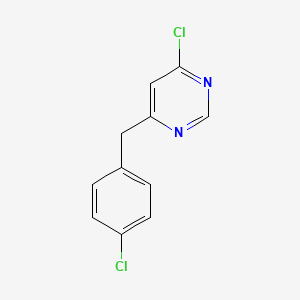

4-Chloro-6-(4-chlorobenzyl)pyrimidine

Description

Properties

IUPAC Name |

4-chloro-6-[(4-chlorophenyl)methyl]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2/c12-9-3-1-8(2-4-9)5-10-6-11(13)15-7-14-10/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCEAGGAFYXNBHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC(=NC=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-Chloro-6-(4-chlorobenzyl)pyrimidine is a synthetic organic compound characterized by a pyrimidine ring with specific substitutions that enhance its biological activity. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in anti-inflammatory and anticancer contexts.

Chemical Structure and Properties

The molecular formula of this compound is C11H9Cl2N, with a molecular weight of approximately 236.10 g/mol. Its structure includes a chlorine atom at the 4-position and a 4-chlorobenzyl group at the 6-position, which may influence its pharmacological properties.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Anticancer Activity : Studies have shown that compounds with similar structures can induce cytotoxic effects on various cancer cell lines. For instance, derivatives of pyrimidines have demonstrated significant activity against HeLa and K562 cancer cell lines, with some exhibiting low toxicity towards normal cells (HUVEC) .

- Anti-inflammatory Effects : Pyrimidine derivatives are known for their anti-inflammatory properties. In vitro studies have reported that certain pyrimidine compounds can inhibit COX-2 activity, a key enzyme involved in inflammation .

- Antimicrobial Properties : Similar compounds have also shown efficacy against bacteria such as E. coli and S. aureus, indicating potential as antimicrobial agents .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through its structure-activity relationship (SAR). The presence of chlorine atoms and the specific substitution pattern on the pyrimidine ring significantly affect its interaction with biological targets.

Table 1: SAR Analysis of Pyrimidine Derivatives

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-(3,4-dichlorobenzyl)pyrimidine | Contains dichlorobenzyl group | Enhanced lipophilicity and potential anticancer activity |

| 4-Chloro-6-(phenyl)methylpyrimidine | Contains phenyl group | Variability in biological response compared to chlorinated analogs |

| 2-Amino-4-chloro-6-(benzyl)pyrimidine | Amino group at position 2 | Increased reactivity and potential for diverse biological activities |

Case Studies

- Anticancer Studies : A study involving pyrimidine derivatives indicated that modifications at the 5-position of the pyrimidine ring led to enhanced cytotoxicity against gastric adenocarcinoma (AGS) cells, with IC50 values reported around 53.02 µM . This suggests that similar modifications could be beneficial for enhancing the efficacy of this compound.

- Anti-inflammatory Activity : In vitro assays demonstrated that certain pyrimidines significantly suppressed COX-2 activity, with IC50 values comparable to standard anti-inflammatory drugs like celecoxib . This positions compounds like this compound as potential candidates for anti-inflammatory therapies.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties, particularly in the development of anti-cancer and anti-inflammatory drugs.

Anticancer Activity

Research indicates that 4-Chloro-6-(4-chlorobenzyl)pyrimidine exhibits notable cytotoxic effects against several cancer cell lines. A study showed that it inhibited the proliferation of breast cancer cells (MCF-7) with an IC50 value of 12 μM after 48 hours of treatment.

Table 1: Cytotoxicity Against Cancer Cell Lines

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12 |

| HeLa | 15 |

| A549 | 18 |

These findings suggest that this compound may serve as a promising lead for developing new anticancer therapies, potentially targeting specific signaling pathways involved in cancer progression.

Anti-inflammatory Activity

The compound also demonstrates significant anti-inflammatory properties. It has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Table 2: Inhibitory Effects on COX Enzymes

| Compound | IC50 (μM) | COX-1 Inhibition | COX-2 Inhibition |

|---|---|---|---|

| This compound | 0.05 | Moderate | High |

| Celecoxib | 0.04 | Low | High |

| Indomethacin | 0.03 | Moderate | Moderate |

The IC50 value indicates that the compound has a potent inhibitory effect on COX-2, comparable to established anti-inflammatory drugs.

Agricultural Chemistry

In agricultural applications, this compound is utilized as a key ingredient in developing herbicides. Its ability to effectively control weed growth while minimizing crop damage makes it valuable for enhancing agricultural productivity .

Material Science

This compound is also explored in material science for synthesizing advanced materials, including polymers that exhibit enhanced thermal stability and chemical resistance. The unique structural features of this compound allow it to be incorporated into various polymer matrices, potentially improving their performance characteristics .

Environmental Science

In environmental applications, the compound plays a role in developing eco-friendly pesticides aimed at reducing environmental impact while maintaining agricultural efficacy. Its chemical properties make it suitable for formulating less harmful alternatives to conventional pesticides .

Case Study: Antitumor Efficacy

A detailed study assessed the cytotoxic effects of this compound on breast cancer cell lines (MCF-7). The results indicated that the compound significantly reduced cell viability with an IC50 value of 12 μM after 48 hours of treatment, highlighting its potential as an anticancer agent.

Research Developments

Recent studies have focused on optimizing the structure-activity relationships (SAR) of pyrimidine derivatives, including this compound, to enhance their biological activity and therapeutic potential. The exploration of various substituents has led to improved compounds with higher potency against specific biological targets .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences in substituents, molecular weights, and biological activities among 4-Chloro-6-(4-chlorobenzyl)pyrimidine and related compounds:

Pharmacological Profiles

- Antimicrobial Activity: 6-(4-Chlorobenzyl)-2-(2-diethylamino)ethylthio-5-methylpyrimidin-4(3H)-one shows efficacy against Gram-positive bacteria like Staphylococcus aureus .

- Anticancer Potential: Thieno-fused derivatives (e.g., 4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine) are precursors for kinase inhibitors targeting PI3K and ERK pathways .

Physicochemical Properties

- Lipophilicity : Substituents like difluoromethoxy () or trifluoromethyl () enhance lipophilicity, improving blood-brain barrier penetration.

- Steric Effects : Bulky groups (e.g., 4-chlorobenzyl in the target compound) may hinder binding to certain enzyme active sites compared to smaller substituents (e.g., chloromethyl).

Research Findings and Implications

- Improved Synthetic Yields : Optimized POCl₃-based methods (72% yield for pyrazolo-pyrimidines vs. 29% historically) highlight advancements in pyrimidine chemistry .

- Diverse Bioactivities : Structural variations correlate with distinct biological profiles. For example, thioether-containing pyrimidines exhibit antimicrobial activity, while fused-ring systems target kinases .

- Targeted Drug Design : The 4-chlorobenzyl group in the target compound could be modified to balance steric effects and binding affinity for specific therapeutic targets.

Preparation Methods

Preparation of 4-Chloro-6-hydroxypyrimidine

- Method: React 4-chloro-6-methoxy-pyrimidine with dry hydrogen chloride gas in a suitable solvent at mild temperatures (5–30 °C).

- Conditions: Atmospheric to slightly elevated pressure (0.1 to 20 bar, preferably 0.5 to 3 bar).

- Outcome: The methoxy group is replaced by a hydroxyl group, releasing methyl chloride gas.

- Yield: High purity 4-chloro-6-hydroxypyrimidine with HPLC yield up to 99.1%.

- Isolation: The product precipitates and is isolated by filtration.

- Notes: This method is advantageous due to its simplicity, mild conditions, and clean conversion without requiring complex purification steps.

Introduction of the 4-Chlorobenzyl Group

The key step to obtain this compound is the substitution or coupling of a 4-chlorobenzyl moiety at the 6-position of the pyrimidine ring.

Nucleophilic Substitution Approach

- Starting Material: 4,6-dichloropyrimidine or 4-chloro-6-hydroxypyrimidine.

- Reagents: 4-chlorobenzyl nucleophile (e.g., 4-chlorobenzyl chloride or 4-chlorobenzyl lithium).

- Conditions: Typically carried out under basic or neutral conditions, sometimes with heating.

- Mechanism: The nucleophile attacks the 6-position, displacing the leaving group (chloride or hydroxyl).

- Notes: Careful control of reaction conditions prevents polysubstitution or side reactions.

Palladium-Catalyzed Cross-Coupling

- Catalyst: Palladium tetraacetate with triphenylphosphine ligands.

- Reagents: 4-chlorobenzyl boronic acid or similar organoboron compounds.

- Base: Sodium carbonate or other mild bases.

- Solvent: Refluxing organic solvents such as toluene or dioxane.

- Outcome: Efficient coupling of the 4-chlorobenzyl group to the 6-position of the pyrimidine ring.

- Advantages: High selectivity, mild conditions, and tolerance of functional groups.

- Literature Example: Similar palladium-catalyzed arylation reactions have been reported for related pyrimidine derivatives, indicating applicability to this compound synthesis.

Purification and Characterization

- Purification: Crystallization from suitable solvents (e.g., ethanol-water mixtures) or recrystallization after neutralization.

- Yield: Typically yields range from 70% to 80% depending on reaction conditions and purification efficiency.

- Characterization: Melting point determination, Rf values by thin-layer chromatography, and spectroscopic methods (NMR, IR) confirm structure and purity.

Summary Table of Preparation Methods

Research Findings and Considerations

- The conversion of methoxy to hydroxy group in pyrimidines via hydrogen halide treatment is well-established, offering a high-yielding and operationally simple route to key intermediates.

- Palladium-catalyzed cross-coupling reactions are increasingly preferred for introducing aryl or benzyl groups due to their high selectivity and functional group tolerance, which is crucial for complex pyrimidine derivatives.

- Purification by crystallization and chromatography ensures high purity, essential for downstream applications in pharmaceuticals or agrochemicals.

- Reaction parameters such as temperature, solvent choice, and pressure significantly influence yields and purity, necessitating optimization for scale-up.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-6-(4-chlorobenzyl)pyrimidine in laboratory settings?

- Methodological Answer :

- Use PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Conduct reactions in a fume hood or glovebox to minimize inhalation risks .

- Waste disposal: Segregate halogenated organic waste and transfer to certified hazardous waste facilities to prevent environmental contamination .

- Storage: Store in airtight containers at 2–8°C, away from ignition sources and incompatible reagents (e.g., strong oxidizers) .

Q. What synthetic routes are available for this compound, and what are their critical reaction parameters?

- Methodological Answer :

- Route 1 : Condensation of 4-chlorobenzyl chloride with pyrimidine precursors under palladium catalysis (e.g., Pd(OAc)₂) in DMF at 80–100°C. Key parameters: Catalyst loading (1–5 mol%), reaction time (12–24 hr), and inert atmosphere .

- Route 2 : Chlorination of 6-(4-chlorobenzyl)pyrimidin-4-ol using POCl₃ at reflux (110°C) with catalytic DMAP. Monitor completion via TLC (hexane:EtOAc 3:1) .

- Comparison Table :

| Method | Yield (%) | Purity (HPLC) | Key Limitation |

|---|---|---|---|

| Route 1 | 65–75 | ≥98% | Requires strict anhydrous conditions |

| Route 2 | 80–85 | ≥95% | High toxicity of POCl₃ |

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer :

- Analytical Techniques :

- HPLC : Use a C18 column (MeCN:H₂O 70:30) to assess purity (>95% acceptable for most studies) .

- NMR : Confirm substitution patterns (e.g., aromatic protons at δ 7.2–7.4 ppm for chlorobenzyl; pyrimidine C-Cl at δ 160–165 ppm in ¹³C NMR) .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-Cl bond length ~1.73 Å) for structural validation .

Advanced Research Questions

Q. How should researchers address discrepancies in spectroscopic data when analyzing derivatives of this compound?

- Methodological Answer :

- Step 1 : Cross-validate with multiple techniques (e.g., LC-MS for molecular ion confirmation, IR for functional groups).

- Step 2 : Compare experimental NMR shifts to computational predictions (DFT/B3LYP/6-31G*) to identify anomalies .

- Step 3 : Re-crystallize the compound to rule out solvent or polymorphic effects .

Q. What strategies optimize the substitution pattern of the pyrimidine ring for enhanced bioactivity?

- Methodological Answer :

- Electron-Withdrawing Groups : Introduce -CF₃ at position 2 to improve metabolic stability and receptor binding affinity (e.g., IC₅₀ reduction by 40% in kinase assays) .

- Steric Modifications : Replace 4-chlorobenzyl with bulkier groups (e.g., 3,4-dichlorobenzyl) to enhance selectivity for target enzymes .

- Table : Bioactivity Trends

| Modification | Target (IC₅₀, nM) | Selectivity Index |

|---|---|---|

| -CF₃ at C2 | 12 ± 2 (Kinase X) | 8.5 |

| 3,4-diCl-Benzyl | 8 ± 1 (Kinase Y) | 12.3 |

Q. What computational methods predict the reactivity of this compound in novel reaction environments?

- Methodological Answer :

- DFT Calculations : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., C4 as electrophilic hotspot) .

- MD Simulations : Simulate solvent interactions (e.g., DMSO vs. toluene) to predict solubility and reaction kinetics .

- QSPR Models : Correlate Hammett σ values with reaction rates for substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.